N-(4-benzoylphenyl)-2,4-dibromobenzamide
Description
N-(4-Benzoylphenyl)-2,4-dibromobenzamide is a brominated aromatic amide characterized by a benzoylphenyl group attached to a 2,4-dibromobenzamide moiety. Structural analogs of this compound often feature halogen substitutions (e.g., Br, Cl) or heterocyclic modifications, which influence their electronic properties, solubility, and biological efficacy .
Properties
Molecular Formula |
C20H13Br2NO2 |
|---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-2,4-dibromobenzamide |
InChI |
InChI=1S/C20H13Br2NO2/c21-15-8-11-17(18(22)12-15)20(25)23-16-9-6-14(7-10-16)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) |
InChI Key |
BSGNTTFCVDJKTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
The substitution pattern of halogens (Br, Cl) on the benzamide scaffold significantly impacts bioactivity and physicochemical properties. Key examples include:
Key Insights :
- Bromine atoms enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in brominated maleimide derivatives .
- Chlorine substitutions (e.g., in 2-chlorobenzamide analogs) may reduce potency compared to bromine due to weaker electron-withdrawing effects .
Heterocyclic Derivatives
Incorporation of heterocycles (e.g., pyridyl, thienyl) into the benzamide scaffold modulates activity through enhanced π-π stacking or hydrogen bonding:
Key Insights :
- Pyridyl and thienyl groups enhance antiproliferative activity in maleimide derivatives by improving target engagement .
- Furan and pyrrole rings improve lipid-lowering efficacy, likely via PPAR-α/γ activation, akin to fibrates .
Positional Isomerism and Lipid-Lowering Activity
The position of the benzoylphenyl group critically determines pharmacological outcomes:
Key Insights :
- The para-substituted benzoylphenyl group (4-position) optimizes steric alignment with lipid-regulating enzymes, whereas ortho-substituted analogs exhibit reduced activity due to conformational strain .
Mechanism of Action: PPAR Modulation
While direct evidence for N-(4-benzoylphenyl)-2,4-dibromobenzamide is lacking, structurally related compounds (e.g., fibrates, pyrrole-2-carboxamides) activate peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
